(2Z)-6-benzyl-2-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-5-methyl-7H-[1,3]thiazolo[3,2-a]pyrimidine-3,7(2H)-dione
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Overview
Description
(2Z)-6-BENZYL-2-{[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-METHYL-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-3,7-DIONE is a complex organic compound that belongs to the thiazolopyrimidine family This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, with various substituents such as benzyl, chlorophenyl, and furan groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-6-BENZYL-2-{[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-METHYL-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-3,7-DIONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate thiazole and pyrimidine precursors under controlled conditions. The reaction conditions often involve the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like p-toluenesulfonic acid (PTSA) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2Z)-6-BENZYL-2-{[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-METHYL-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-3,7-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects are investigated. Its ability to interact with biological targets could lead to the development of new pharmaceuticals.
Industry
In the industrial sector, the compound may be used in the synthesis of specialty chemicals, dyes, and polymers. Its reactivity and stability make it suitable for various applications.
Mechanism of Action
The mechanism of action of (2Z)-6-BENZYL-2-{[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-METHYL-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-3,7-DIONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or activating their function. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- (2Z,5Z)-5-{[5-(4-Chlorophenyl)-2-furyl]methylene}-3-(3-methylphenyl)-2-[3-methylphenyl)imino]-1,3-thiazolidin-4-one
- Ethyl (2Z)-2-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-5-(4-chlorophenyl)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Uniqueness
The uniqueness of (2Z)-6-BENZYL-2-{[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-METHYL-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-3,7-DIONE lies in its specific substituents and the resulting chemical properties. The combination of benzyl, chlorophenyl, and furan groups imparts distinct reactivity and potential biological activity, setting it apart from similar compounds.
Properties
Molecular Formula |
C25H17ClN2O3S |
---|---|
Molecular Weight |
460.9 g/mol |
IUPAC Name |
(2Z)-6-benzyl-2-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-5-methyl-[1,3]thiazolo[3,2-a]pyrimidine-3,7-dione |
InChI |
InChI=1S/C25H17ClN2O3S/c1-15-19(13-16-7-3-2-4-8-16)23(29)27-25-28(15)24(30)22(32-25)14-17-11-12-21(31-17)18-9-5-6-10-20(18)26/h2-12,14H,13H2,1H3/b22-14- |
InChI Key |
ZRZAPJTURZQYIE-HMAPJEAMSA-N |
Isomeric SMILES |
CC1=C(C(=O)N=C2N1C(=O)/C(=C/C3=CC=C(O3)C4=CC=CC=C4Cl)/S2)CC5=CC=CC=C5 |
Canonical SMILES |
CC1=C(C(=O)N=C2N1C(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4Cl)S2)CC5=CC=CC=C5 |
Origin of Product |
United States |
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